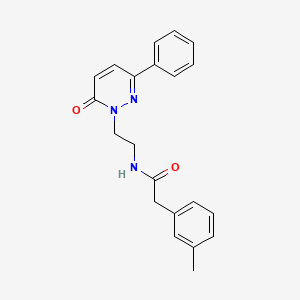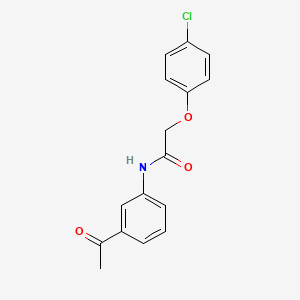
N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Addition of the methyl and propyl groups: These groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: To facilitate the cyclization and alkylation reactions.
Purification: Using methods such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)benzamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
- 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-methyl-5-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-6-7-11-12(10(4)17-19-11)13(18)16-14(5,8-15)9(2)3/h9H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWNBDGAXKJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NO1)C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)



![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)


![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387229.png)

![4-[(4-Chlorophenyl)sulfanyl]benzaldehyde](/img/structure/B2387232.png)
![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2387236.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2387238.png)
